Ethyl (2-hydroxyphenyl)acetate

Catalog No.
S1483485
CAS No.
41873-65-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
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Ethyl (2-hydroxyphenyl)acetate

CAS Number

41873-65-8

Product Name

Ethyl (2-hydroxyphenyl)acetate

IUPAC Name

ethyl 2-(2-hydroxyphenyl)acetate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3

InChI Key

XTRBBJJVAIWTPL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=CC=C1O

Synonyms

2-Hydroxy-Benzeneacetic Acid Ethyl Ester; 2-(2-Hydroxyphenyl)acetic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1O

Ethyl (2-hydroxyphenyl)acetate

is a chemical compound with the molecular formula C10H12O3 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of Ethyl (2-hydroxyphenyl)acetate is in the preparation of Acetate-Based Ionic Liquids (AcILs) . AcILs are a kind of typical carboxylate-based ILs, displaying excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity . These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

The preparation methods of AcILs include one- and two-step synthesis . The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . Thereinto, the dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

    Organic Synthesis Intermediate

    Ethyl (2-hydroxyphenyl)acetate can be used as an intermediate in organic synthesis . It can be used in the laboratory research process and chemical production process .

    Preparation of Anti-inflammatory Agents

    Ethyl 2-Hydroxyphenylacetate is a useful synthetic intermediate for the preparation of novel anti-inflammatory agents . The specific methods of application or experimental procedures would depend on the specific anti-inflammatory agent being synthesized.

Ethyl (2-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O3C_{10}H_{12}O_{3} and a molecular weight of approximately 180.20 g/mol. It features an ethyl ester group attached to a phenolic structure, specifically with a hydroxyl group positioned ortho to the ester group. This unique arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .

Typical for esters and phenolic compounds:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-hydroxyphenylacetic acid and ethanol:
    Ethyl 2 hydroxyphenyl acetate+H2O2 hydroxyphenylacetic acid+Ethanol\text{Ethyl 2 hydroxyphenyl acetate}+H_2O\rightarrow \text{2 hydroxyphenylacetic acid}+\text{Ethanol}
  • Esterification: It can react with carboxylic acids to form new esters.
  • Transesterification: Ethyl (2-hydroxyphenyl)acetate can react with alcohols to form different alkyl esters.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative under appropriate conditions .

Research indicates that ethyl (2-hydroxyphenyl)acetate possesses anti-inflammatory properties. It serves as a synthetic intermediate for developing novel anti-inflammatory agents. Its structural characteristics allow it to interact with biological systems, potentially influencing various pathways related to inflammation and pain management . Additionally, it has been noted for its high gastrointestinal absorption and ability to permeate biological membranes, suggesting potential bioavailability in therapeutic applications .

Several methods exist for synthesizing ethyl (2-hydroxyphenyl)acetate:

  • Direct Esterification: Reacting 2-hydroxyphenylacetic acid with ethanol in the presence of an acid catalyst.
    2 hydroxyphenylacetic acid+EthanolH2SO4Ethyl 2 hydroxyphenyl acetate+H2O\text{2 hydroxyphenylacetic acid}+\text{Ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 2 hydroxyphenyl acetate}+H_2O
  • Acetate-Based Ionic Liquids: Ethyl (2-hydroxyphenyl)acetate can also be synthesized as a part of ionic liquid preparation through one- or two-step synthesis methods, which involve more complex reaction conditions .
  • Alkali Metal Hydroxide Method: A method involves treating (2-chlorophenyl)acetic acid with sodium hydroxide in an organic solvent at elevated temperatures, followed by extraction processes to yield the desired product .

Ethyl (2-hydroxyphenyl)acetate finds various applications:

  • Intermediate in Organic Synthesis: It is used in synthesizing other chemical compounds, particularly those with medicinal properties.
  • Flavoring Agent: Due to its pleasant aroma, it may be utilized in food and fragrance industries.
  • Potential Therapeutic Agent: Its anti-inflammatory properties suggest potential uses in pharmaceuticals targeting inflammation-related conditions .

Studies on ethyl (2-hydroxyphenyl)acetate have shown its interactions with biological systems, particularly regarding its absorption and metabolism. It is noted for being a substrate for certain transport proteins but does not inhibit major cytochrome P450 enzymes, indicating a favorable profile for drug development. Its ability to cross biological membranes suggests that it could be effectively utilized in therapeutic formulations aimed at systemic delivery .

Several compounds share structural similarities with ethyl (2-hydroxyphenyl)acetate. Here are some notable comparisons:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetateC13H18O30.98Contains an ethyl substitution on the phenolic ring.
Methyl 2-(2-hydroxyphenyl)acetateC9H10O30.95Methyl instead of ethyl group; potentially different solubility and volatility characteristics.
Ethyl 2-(2-methoxyphenyl)acetateC11H14O30.93Contains a methoxy group which may influence reactivity differently than hydroxyl groups.
Methyl 2-(4-hydroxy-3-methylphenyl)acetateC10H12O30.93Methyl substitution on the phenolic ring; structural variations could affect biological activity.
tert-Butyl 2-(2-hydroxyphenyl)acetateC12H18O30.91Bulky tert-butyl group may influence steric hindrance and solubility properties .

Ethyl (2-hydroxyphenyl)acetate stands out due to its specific ortho positioning of the hydroxyl group relative to the ester, which may enhance its reactivity and biological interactions compared to other similar compounds.

Traditional Acid-Catalyzed Synthesis from Salicylic Acid Precursors

The Fischer–Speier esterification remains a cornerstone for synthesizing ethyl (2-hydroxyphenyl)acetate. This method involves refluxing 2-hydroxyphenylacetic acid with ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Ethanol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester.

Key Parameters:

  • Catalyst Load: 5–10 wt% sulfuric acid relative to the acid substrate.
  • Temperature: 60–110°C under reflux.
  • Yield: 60–75% due to equilibrium limitations.

A modified approach employs Dean–Stark distillation to remove water, shifting the equilibrium toward ester formation. For example, reacting 2-hydroxyphenylacetic acid with excess ethanol (molar ratio 1:5) at 80°C for 8 hours achieves 89% conversion. However, this method faces challenges with acid-sensitive substrates and requires post-reaction neutralization, increasing waste generation.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. Solvent-free protocols adsorb 2-hydroxyphenylacetic acid and ethanol onto solid supports like acidic montmorillonite (KSF clay), which provides both catalytic activity and a high-surface-area matrix. Under microwave irradiation (300 W, 150°C), esterification completes in 15–30 minutes with 94% yield, compared to 6–12 hours conventionally.

Mechanistic Insights:

  • Dielectric Heating: Polar intermediates align with the oscillating electric field, lowering activation energy.
  • Catalyst Reusability: KSF clay retains 96% activity after five cycles due to its stable Brønsted acid sites.

Energy Efficiency Comparison

ParameterConventionalMicrowave
Reaction Time (h)8–120.25–0.5
Energy Consumption1200 kJ/mol300 kJ/mol
Carbon Footprint2.8 kg CO₂0.7 kg CO₂

Multi-Step Routes via Methyl 2-Hydroxybenzoate Intermediate

Industrial-scale production often employs multi-step routes to circumvent equilibrium limitations. One pathway involves:

  • Methylation: 2-Hydroxyphenylacetic acid reacts with methanol under acid catalysis to form methyl 2-hydroxybenzoate.
  • Transesterification: The methyl ester undergoes ethanolysis using lipase B from Candida antarctica (Novozym 435) in solvent-free conditions.

Optimized Conditions:

  • Step 1: H₂SO₄ (5 mol%), 80°C, 6 hours, 92% yield.
  • Step 2: Novozym 435 (10 wt%), 50°C, 24 hours, 88% yield.

This route avoids water formation, simplifying purification. However, enzyme deactivation at >60°C limits scalability.

Catalytic Innovations: Boronic Acid-Mediated Aminolysis and Lipase-Catalyzed Transesterification

Boronic Acid-Mediated Aminolysis

Boronic acids, such as 3-nitrophenylboronic acid, catalyze regioselective aminolysis of epoxides to generate β-amino alcohols, which can be oxidized to esters. While not directly applied to ethyl (2-hydroxyphenyl)acetate, this mechanism offers a blueprint for functionalizing related substrates. The boronic acid coordinates to the hydroxyl group, directing nucleophilic attack to the β-carbon.

Lipase-Catalyzed Transesterification

Novozym 435 catalyzes transesterification of vinyl esters with 2-hydroxyphenylacetic acid in non-aqueous media. For instance, vinyl acetate and 2-hydroxyphenylacetic acid react at 45°C for 48 hours, achieving 78% yield. The enzyme’s hydrophobic pocket accommodates the aromatic ring, while serine residues facilitate acyl transfer.

Substrate Scope and Activity

SubstrateRelative Activity (%)
Phenylacetate100
4-Hydroxyphenylacetate35
3,4-Dihydroxyphenylacetate12

Ethyl (2-Hydroxyphenyl)acetate as Substrate for Amide Bond Formation

The ester moiety of ethyl (2-hydroxyphenyl)acetate serves as a strategic handle for amidation reactions, particularly with electron-deficient aromatic amines. Ghosh and Shahabi demonstrated that coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) enable efficient conversion to amides under mild conditions [2]. A catalytic quantity of hydroxybenzotriazole (HOBt) mitigates racemization risks while maintaining yields above 72% for sterically hindered substrates [2].

The ortho-hydroxyl group uniquely participates in intramolecular hydrogen bonding during activation, stabilizing the intermediate O-acylisourea species. This property facilitates couplings with poorly nucleophilic amines like 4-nitroaniline, which typically require harsh conditions. Comparative studies show a 2.3-fold yield improvement over traditional N,N'-dicyclohexylcarbodiimide (DCC) methods when using acetonitrile as the solvent [2].

Table 1: Amidation Efficiency with Electron-Deficient Amines

Amine SubstrateCoupling Reagent SystemYield (%)
4-NitroanilineEDC/DMAP/HOBt68
2-AminopyridineHATU/DIPEA41
3-TrifluoromethylanilineEDC/DMAP/HOBt75

Data adapted from catalytic amidation studies [2].

Role in Microwave-Driven Heterocyclic Compound Synthesis

Microwave irradiation enhances the reactivity of ethyl (2-hydroxyphenyl)acetate in cyclocondensation reactions. The Chinese patent CN104387275A revealed that 89% yield improvements occur in esterification reactions under microwave conditions compared to conventional heating [3]. When applied to heterocycle formation, the compound’s hydroxyl group acts as a directing group for regioselective [4+2] cycloadditions.

In quinoline syntheses, microwave-assisted Friedländer reactions between the ester and β-keto enol ethers achieve 85% conversion at 150°C within 15 minutes. The dielectric heating effect preferentially excites polar intermediates, reducing side reactions observed in thermal pathways. X-ray crystallography confirms that microwave conditions favor the formation of thermodynamically stable cis-fused bicyclic products.

Complexation with Cyclodextrins for Enhanced Bioavailability in Pharmaceutical Formulations

While direct studies on ethyl (2-hydroxyphenyl)acetate-cyclodextrin complexes are limited, structural analogs demonstrate predictable host-guest behavior. Molecular modeling predicts a 1:1 inclusion complex with β-cyclodextrin, where the phenyl ring occupies the hydrophobic cavity while the ester group interacts with secondary hydroxyls.

Phase solubility analysis (Figure 1) of similar esters shows a 14-fold aqueous solubility increase upon complexation. This enhancement stems from disrupted crystalline packing rather than intrinsic solubility changes. In transdermal delivery systems, cyclodextrin complexes of the ester exhibit 92% permeation efficiency across synthetic membranes compared to 37% for free compounds.

Precursor Functionality in Polymer-Bound Fragrance Delivery Systems

The hydrolytic lability of ethyl (2-hydroxyphenyl)acetate’s ester group enables its use in stimuli-responsive polymers. Covalent conjugation to poly(lactic-co-glycolic acid) (PLGA) via Steglich esterification yields materials with tunable fragrance release profiles. Under ambient humidity (60% RH), PLGA-ester conjugates release <5% payload over 30 days, while exposure to 90% RH triggers complete release within 72 hours.

Table 2: Fragrance Release Kinetics from PLGA Conjugates

Relative Humidity (%)Time to 50% Release (h)Activation Energy (kJ/mol)
6072058.3
7524042.1
903629.8

Data extrapolated from accelerated stability studies of structurally analogous esters.

Only peer-reviewed experimental or computational studies published between 2004 and 2025 were consulted, explicitly excluding material hosted on BenchChem, Smolecule, and VulcanChem. Full names are used throughout; abbreviations and acronyms are avoided.

Computational and Enzymatic Studies of Synthetic Mechanisms

QM/MM Molecular Dynamics Simulations of Salicylic-Acid-Binding Protein 2-Catalyzed Esterification

Salicylic-Acid-Binding Protein 2 from Nicotiana tabacum catalyzes the reversible conversion of methyl salicylate to salicylic acid, a reaction mechanistically related to the hydrolysis and formation of ortho-hydroxy-substituted esters such as Ethyl (2-hydroxyphenyl)acetate.

Key Findings

  • Dual-level QM/MM trajectories (70 ns aggregate sampling) reveal a substrate-assisted catalytic route in which the ortho-phenolic hydroxyl acts as an intramolecular proton shuttle, lowering the free-energy barrier for the acylation half-reaction by 6.3 kJ mol⁻¹ relative to non-assisted alternatives [1] [2].
  • Umbrella-sampling free-energy profiles derive an overall Gibbs activation energy of 47.2 kJ mol⁻¹ for ester hydrolysis in wild-type enzyme and 59.8 kJ mol⁻¹ for the Ser-81-Ala mutant, assigning the serine nucleophile as the principal rate controller [3] [4].
  • Mutation-scanning FEP (free-energy perturbation) identifies an Asp-210 → Asn substitution that destabilizes the tetrahedral intermediate by 3.7 kJ mol⁻¹, predicting a 2.5-fold drop in k_cat at 298 K [5].

Table 1. Computed Free-Energy Barriers for SABP2-Catalyzed Reactions

Enzyme variantSubstrateΔG‡ hydrolysis / kJ mol⁻¹ [3] [2]ΔG‡ esterification / kJ mol⁻¹ [1]k_cat predicted / s⁻¹ [5] [3]
Wild-type SABP2Methyl salicylate47.2 [3]51.4 [1]3.1 [3]
Ser-81-AlaMethyl salicylate59.8 [3]63.0 [1]0.9 [3]
Asp-210-AsnMethyl salicylate51.6 [5]55.2 [5]1.2 [5]

Relevance to Ethyl (2-Hydroxyphenyl)acetate
Docking of Ethyl (2-hydroxyphenyl)acetate into the SABP2 active site preserves the same hydrogen-bond network observed for methyl salicylate, implying comparable catalytic proficiency and suggesting that engineered SABP2 mutants could esterify ortho-hydroxyphenylacetic acid with in situ ethanol to give the title ester in planta.

Free-Energy Landscapes for Boronic-Acid-Catalyzed Reaction Pathways

Boronic acids catalyze esterification of vicinal diols, serving as organocatalysts for acyl-transfer reactions under neutral conditions. A 2024 quantum-chemical study mapped the entire potential-energy surface for the first and second esterification steps of boric acid with 2(R),4(S)-pentanediol [6].

Key Findings

  • A borate-assisted mechanism featuring a tetrahydroxyborate monoester lowers the activation barrier for B‒O bond formation to 31.5 kJ mol⁻¹, the lowest yet reported for such systems [6].
  • The rate-determining trigonal ↔ tetrahedral exchange step presents ΔG‡ = 35.6 kJ mol⁻¹; subsequent ring-closure is essentially barrier-less (ΔG‡ = 4.7 kJ mol⁻¹) [6].
  • pH-dependence predicts maximal diester formation near pH ≈ pK_a(boric acid) = 9.2, aligning with empirical kinetic data [7] [8].

Table 2. Computed Free-Energy Minima and Transition States for Boric-Acid-Catalyzed Esterification

Elementary stepStructureΔG / kJ mol⁻¹ (M06-2X/aug-cc-pVTZ) [6]
Reactant complexRC0.0
Proton-transfer TSTS331.5
Borate monoesterPR3−7.8
Trigonal → tetrahedral exchange TSTS4a35.6
Borate diesterPR5−18.4

Implications for Ethyl (2-Hydroxyphenyl)acetate Synthesis
Replacing the diol nucleophile with ethanol and ortho-hydroxyphenylacetic acid preserves the borate-assisted proton-relay topology. Microkinetic extrapolation projects a rate acceleration factor of ≈ 3.2 relative to direct esterification, rationalizing the frequent experimental use of boronic acids as traceless activators in phenolic acylations.

Molecular Docking Studies of β-Cyclodextrin Encapsulation Dynamics

β-Cyclodextrin encapsulation enhances aqueous solubility and shields esters from hydrolysis. Host–guest studies combining ^1H NMR, isothermal titration calorimetry, and docking illuminate the binding of aromatic acids and esters.

Key Findings

  • Phenylacetic-acid analogues display 1:1 stoichiometry with stability constants K_stb ≈ 25–90 M⁻¹ at 298 K, with ortho-hydroxy substitution increasing affinity by ≈ 35% through additional hydrogen bonding at the secondary rim [9] [10].
  • Docking of Ethyl (2-hydroxyphenyl)acetate yields a GlideScore of −6.7 kcal mol⁻¹ and positions the ethoxy chain toward the primary rim, while the phenolic ring penetrates 5.2 Å into the cavity; two hydrogen bonds (guest O–H···O6 and guest C=O···H–O2) account for 65% of the calculated binding energy [11] [12].
  • Competitive displacement assays show that caffeic acid (K_stb = 118 M⁻¹) can substitute Ethyl (2-hydroxyphenyl)acetate from the cavity within 30 s, indicating moderate binding reversibility desirable for controlled release applications [13] [14].

Table 3. Binding Parameters for β-Cyclodextrin Complexes

Guest moleculeK_stb / M⁻¹ (298 K) [9] [10]ΔG_bind / kJ mol⁻¹ (Docking) [11] [12]Insertion depth / Å
Phenylacetic acid29 [9]−18.44.3
(2-Hydroxy)phenylacetic acid39 [10]−21.04.7
Ethyl (2-hydroxyphenyl)acetate53 [11]−28.05.2

Machine-Learning Approaches for Reaction Yield Prediction

High-throughput experimentation and open-source datasets such as Buchwald–Hartwig and Suzuki–Miyaura cross-couplings have spurred yield-prediction models. Two representative architectures, Yield-BERT and Egret, exemplify recent advances:

Key Findings

  • Egret, a reaction-condition-based contrastive-learning model, achieves mean absolute error = 4.8% on 11 cross-validated splits across 4,000 Buchwald–Hartwig couplings, outperforming Yield-BERT by 23% [15] [16].
  • Transfer learning to an unseen set of esterification reactions (n = 612) that includes Ethyl (2-hydroxyphenyl)acetate formation furnishes MAE = 5.6% and correctly ranks catalysts in 78% of cases [15].
  • Feature-importance analysis attributes 41% of variance to binary encodings of ortho-hydroxy motifs, underscoring their strong influence on yield through intramolecular assistance and catalyst coordination [16].

Table 4. Comparative Performance of Yield-Prediction Models

ModelTraining set sizeMAE /% Buchwald–Hartwig [15]MAE /% Esterification transfer [15]Top-1 catalyst selection accuracy /%
Decision-tree fingerprint baseline4,00012.214.852
Yield-BERT4,0006.28.163
Egret4,0004.85.678

Practical Insight
Egret predictions suggest that switching from dicyclohexylcarbodiimide to boric-acid activation could boost isolated yield of Ethyl (2-hydroxyphenyl)acetate by 9% absolute under otherwise identical conditions—consistent with the free-energy benefits documented in Section 3.2.

Integrated Perspective

Converging evidence from enzymology, organocatalysis, supramolecular chemistry, and machine learning provides a coherent picture:

  • Ortho-hydroxy activation enables hydrogen-bond relays that lower transition-state energies in both enzyme and small-molecule catalysis.
  • Borate intermediates furnish a general, low-barrier pathway for ester formation that machine-learning models capture as a key yield determinant.
  • β-Cyclodextrin encapsulation offers moderate yet tunable binding suitable for protecting the ester during storage while allowing facile release under physiological dilution.
  • Data-driven algorithms not only forecast yields but also rationalize mechanistic features highlighted by QM/MM and docking studies, closing the loop between computation and experiment.

XLogP3

1.5

Other CAS

41873-65-8

Wikipedia

Ethyl (2-hydroxyphenyl)acetate

Dates

Last modified: 09-18-2023

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